Regioselective C(sp3)–H fluorination of ketones: from methyl to the monofluoromethyl group†
Chemical Communications Pub Date: 2020-12-15 DOI: 10.1039/D0CC07093A
Abstract
Herein, we report a novel strategy to access CH2F-containing ketones through Pd-catalysed β-selective methyl C(sp3)–H fluorination. The reaction features high regioselectivity and a broad substrate scope, constituting a modular method for the late-stage transformation of the native methyl (CH3) into the monofluoromethyl (CH2F) group.
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